N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound that falls under the category of heterocyclic aromatic compounds, characterized by the presence of an oxadiazole and a pyrazole ring. Its structural complexity gives it unique properties that are of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis. A common synthetic route starts with the formation of the 1,3,4-oxadiazole ring, often derived from acyl hydrazides through cyclization under acidic or basic conditions. The subsequent attachment of the ethylsulfonylphenyl group is achieved via nucleophilic aromatic substitution. The final step involves coupling the oxadiazole intermediate with the pyrazole ring, facilitated by carboxyl activation agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would leverage large-scale organic synthesis techniques, employing reactors for high-throughput cyclization and coupling reactions. Optimizing reaction conditions—like temperature, solvents, and catalysts—ensures yield efficiency and purity. Purification often involves recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.
Reduction: : Reductive conditions can target the oxadiazole or pyrazole rings, altering their aromatic nature.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reducing agents such as lithium aluminum hydride or hydrogen gas with catalysts.
Substitution: : Utilizing halogenating agents and nucleophiles like alkyl halides or organolithium compounds.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced heterocycles, potentially altering biological activity.
Substitution Products: : Various substituted derivatives, enhancing functional diversity.
Scientific Research Applications
Chemistry
The compound serves as a scaffold for developing new synthetic methodologies and molecular frameworks.
Biology
Its ability to interact with biological targets makes it valuable in studying enzyme inhibition and receptor binding.
Medicine
The compound’s potential therapeutic properties are explored for treating conditions such as inflammation, cancer, and infectious diseases.
Industry
Applications include the development of new materials and as intermediates in pharmaceutical synthesis.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The oxadiazole and pyrazole rings facilitate binding through hydrogen bonding and hydrophobic interactions. Pathways involved include enzyme inhibition, receptor modulation, and interference with cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
N-(5-(4-(chlorosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Uniqueness
The presence of the ethylsulfonyl group distinguishes it, affecting its reactivity and biological activity. This unique substitution pattern influences the compound's interaction with biological systems, offering distinct therapeutic potentials compared to its analogs.
Hope this deep dive was helpful!
Properties
IUPAC Name |
N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-4-26(23,24)12-7-5-11(6-8-12)15-19-20-16(25-15)18-14(22)13-10(2)9-17-21(13)3/h5-9H,4H2,1-3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXYWCKMLHKOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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